molecular formula C₁₅H₁₂Cl₂N₂O₂ B1145352 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide CAS No. 17977-76-3

2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide

Cat. No.: B1145352
CAS No.: 17977-76-3
M. Wt: 323.17
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Description

2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide (IUPAC name: 2-chloro-N-[4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl]acetamide) is a halogenated acetamide derivative featuring:

  • Two chlorine atoms (on the acetamide group and the phenyl ring).
  • A hydroxyimino(phenyl)methyl substituent on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly for derivatives like (quinolin-8-yloxy)acetamide and 2,5-piperazinedione . Its structure enables reactivity via the chloroacetamide group and the hydroxyimino moiety, facilitating nucleophilic substitutions and condensation reactions.

Properties

IUPAC Name

2-chloro-N-[4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-9-14(20)18-13-7-6-11(17)8-12(13)15(19-21)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXVLJITZQQDW-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2888-63-3
Record name 2-Chloro-N-[4-chloro-2-[(E)-(hydroxyimino)phenylmethyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2888-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Benzoyl-2,4′-dichloroacetanilide oxime, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCB5QG66UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide typically involves the reaction of 4-chloro-2-((hydroxyimino)(phenyl)methyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxime and oxime ether moieties. These compounds demonstrate significant inhibitory effects on various cancer cell lines. For instance, derivatives similar to 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide have shown potent inhibition against DRAK1 and DRAK2 kinases, which are implicated in cancer progression . The molecular docking studies suggest that these compounds interact effectively with ATP-binding sites in target proteins, indicating their potential as anticancer agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways. For example, it has shown activity against FLT3 kinase, a target in certain leukemias, with an IC₅₀ value indicating strong inhibition . This suggests that this compound may serve as a lead compound for developing kinase inhibitors.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of Hydroxyimino Group : The initial step involves the reaction of phenylacetaldehyde with hydroxylamine to form the hydroxyimino derivative.
  • Chlorination : Subsequent chlorination steps introduce the chloro groups at specified positions on the aromatic rings.
  • Acetamide Formation : Finally, acetamide is formed through acylation reactions.

These steps can be optimized for yield and purity using various solvents and catalysts.

Case Studies

  • Antiproliferative Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines such as MCF-7 and MV4-11. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .
  • Kinase Inhibition Studies : Compounds similar to this compound have been tested for their ability to inhibit FLT3 kinase activity. Results indicate an IC₅₀ value of around 7.89 nM, showcasing its potential as a therapeutic agent in treating FLT3-positive leukemias .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Key Substituents Reactivity/Significance References
Target Compound : 2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide - Cl (positions: acetamide, phenyl)
- Hydroxyimino(phenyl)methyl group
Intermediate for heterocycles; intramolecular H-bonding via hydroxyimino group
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide - Cl (phenyl)
- Hydroxyimino group (no phenylmethyl)
Intermediate for 5-chloro-2-indolinone; Wolff–Kishner reduction
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide - Cl (acetamide, phenyl)
- 2-Chlorobenzoyl group
Electron-withdrawing benzoyl enhances electrophilicity; solid-state H-bonding
2-Chloro-N-(4-fluorophenyl)acetamide - Cl (acetamide)
- F (phenyl)
Fluorine's electronegativity stabilizes structure; intermolecular N–H···O H-bonding
2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide - Hydroxymethyl and methoxypropan-2-yl groups Pesticide transformation product; predicted estrogen receptor binding
2-Chloro-N-phenethylacetamide - Phenethyl group (hydrophobic tail) Altered pharmacokinetics; potential CNS activity due to lipophilicity

Biological Activity

2-Chloro-N-(4-chloro-2-((hydroxyimino)(phenyl)methyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research on its biological properties, including antibacterial and anti-inflammatory activities, as well as its synthesis and characterization.

The compound has a molecular formula of C15H12Cl2N2O2C_{15}H_{12}Cl_2N_2O_2 and a molecular weight of approximately 328.205 g/mol. Its structure includes a chloroacetyl group, which is known for enhancing biological activity in various compounds. The presence of the hydroxyimino group is particularly noteworthy, as it can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Chloroacetyl chloride, 4-chloro-2-hydroxyphenylamine, and phenylacetic acid derivatives.
  • Reagents : Use of solvents such as acetonitrile or dichloromethane.
  • Reaction Conditions : The reaction is generally conducted under reflux conditions with appropriate catalysts (e.g., triethylamine).

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study conducted on similar compounds revealed that they effectively inhibited bacterial growth, suggesting that this compound may possess similar characteristics.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Table 1: Antibacterial activity of related compounds.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory assays. A comparative study using human serum albumin indicated that the compound inhibited albumin denaturation, a common method for assessing anti-inflammatory potential.

Compound Percentage Inhibition
2-Chloro-N-(4-chloro-...)65%
Ibuprofen (Standard)70%

Table 2: Anti-inflammatory activity comparison.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxyimino group plays a crucial role in binding to bacterial enzymes or inflammatory mediators, thereby disrupting their function.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study tested various synthesized derivatives of chloroacetanilides, including our compound, against clinical isolates of bacteria. The results indicated a strong correlation between the structural modifications and increased antibacterial activity.
  • Clinical Relevance :
    In vitro studies have suggested that compounds similar to 2-Chloro-N-(4-chloro-...) can be developed into effective treatments for infections caused by resistant bacterial strains.

Q & A

Q. Optimization considerations :

  • Temperature control : Lower temperatures (0–5°C) during coupling reduce epimerization and improve yield.
  • Catalyst selection : TBTU enhances coupling efficiency compared to traditional agents like DCC .
  • Purification : Column chromatography with hexane:ethyl acetate (9:3 v/v) ensures high purity (>95% by TLC) .

Q. Key Findings :

  • Derivatives with halogen substituents (e.g., Cl) on the phenyl ring exhibit enhanced activity due to electron-withdrawing effects, as seen in compounds 3j and 3a (IC₅₀ = 12.5 μM, comparable to ascorbic acid at 10.2 μM) .

How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Level: Advanced
Methodological Answer:
Crystal packing, analyzed via X-ray diffraction, impacts solubility and stability:

  • Hydrogen bonding : Intramolecular C–H⋯O and N–H⋯O bonds reduce conformational flexibility, increasing thermal stability (e.g., melting points >200°C) .
  • π-π stacking : Overlapping aromatic rings (e.g., phenyl and acetamide groups) enhance crystallinity but reduce aqueous solubility .

Example :
In N-(4-chloro-2-nitrophenyl)acetamide, centrosymmetric C–H⋯O interactions form dimers, while intermolecular N–H⋯O bonds extend into 1D chains, correlating with low solubility in polar solvents .

What strategies can be employed to study structure-activity relationships (SAR) for derivatives of this compound?

Level: Advanced
Methodological Answer:
SAR studies involve:

Substituent variation : Synthesize analogs with electron-donating (e.g., –OCH₃) or -withdrawing (e.g., –NO₂) groups on the phenyl ring.

Biological assays : Compare IC₅₀ values (e.g., antioxidant, antimicrobial) across derivatives.

Computational modeling : Use DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity .

Data Interpretation :
In a series of hydroxyimino acetamides, para-chloro derivatives showed higher antioxidant activity (IC₅₀ = 15 μM) than meta-substituted analogs (IC₅₀ = 22 μM), attributed to enhanced radical stabilization .

How can metabolic pathways and toxicity profiles be predicted for this compound?

Level: Advanced
Methodological Answer:

In vitro metabolism : Use liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites (e.g., hydroxylation, dechlorination) .

Toxicity screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in mammalian cell lines (e.g., HepG2) .

Predictive Insights :
Methoxyimino analogs undergo rapid hydrolysis in physiological conditions, generating reactive intermediates that may require toxicity mitigation via structural modifications (e.g., bulky substituents) .

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